molecular formula C13H18S B14641658 2,2-Dimethyl-1-phenylcyclopentane-1-thiol CAS No. 54007-80-6

2,2-Dimethyl-1-phenylcyclopentane-1-thiol

Katalognummer: B14641658
CAS-Nummer: 54007-80-6
Molekulargewicht: 206.35 g/mol
InChI-Schlüssel: FDPSRKJMXZHJBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-1-phenylcyclopentane-1-thiol is an organic compound with the molecular formula C13H18S It is characterized by a cyclopentane ring substituted with a phenyl group and two methyl groups at the 2-position, and a thiol group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-phenylcyclopentane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1-phenylcyclopentanone with hydrogen sulfide in the presence of a catalyst to introduce the thiol group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethyl-1-phenylcyclopentane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: 2,2-Dimethyl-1-phenylcyclopentane.

    Substitution: Thioethers, thioesters.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-1-phenylcyclopentane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-1-phenylcyclopentane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

    2,2-Dimethyl-1-phenylcyclopentane: Lacks the thiol group, making it less reactive in certain chemical reactions.

    2,2-Dimethyl-1-phenylpropan-1-one: Contains a ketone group instead of a thiol, leading to different reactivity and applications.

Uniqueness: 2,2-Dimethyl-1-phenylcyclopentane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

54007-80-6

Molekularformel

C13H18S

Molekulargewicht

206.35 g/mol

IUPAC-Name

2,2-dimethyl-1-phenylcyclopentane-1-thiol

InChI

InChI=1S/C13H18S/c1-12(2)9-6-10-13(12,14)11-7-4-3-5-8-11/h3-5,7-8,14H,6,9-10H2,1-2H3

InChI-Schlüssel

FDPSRKJMXZHJBF-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC1(C2=CC=CC=C2)S)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.